molecular formula C18H22N2O B13008306 (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone

(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone

Cat. No.: B13008306
M. Wt: 282.4 g/mol
InChI Key: KNCIGCCHQYOIMN-UHFFFAOYSA-N
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Description

(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone is a pyridine derivative featuring a dipropylamino substituent at the 6-position and a phenyl methanone group at the 3-position of the pyridine ring.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

[6-(dipropylamino)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C18H22N2O/c1-3-12-20(13-4-2)17-11-10-16(14-19-17)18(21)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3

InChI Key

KNCIGCCHQYOIMN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acylation of Pyridine Derivatives

A common approach to synthesize pyridin-3-yl ketones involves Friedel-Crafts-type acylation or coupling reactions using pyridine derivatives and benzoyl chloride or equivalents.

  • For example, 3-bromopyridine or 3-chloropyridine can be converted to 3-acylpyridines via palladium-catalyzed cross-coupling with benzoyl derivatives.
  • Alternatively, direct acylation of 3-hydroxypyridine derivatives with benzoyl chloride in the presence of a base can yield the ketone.

Introduction of the Dipropylamino Group at the 6-Position

Nucleophilic Aromatic Substitution (SNAr)

The 6-position of pyridine rings bearing suitable leaving groups (e.g., halogens) can be substituted by nucleophilic amines such as dipropylamine.

  • Starting from 6-chloropyridin-3-yl ketone, reaction with dipropylamine under reflux in polar aprotic solvents (e.g., DMF, DMSO) can afford the 6-(dipropylamino) derivative.
  • The reaction conditions typically involve heating for several hours with an excess of dipropylamine or in the presence of a base to facilitate substitution.

Reductive Amination or Buchwald-Hartwig Amination

Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed to introduce the dipropylamino group at the 6-position of a halogenated pyridin-3-yl ketone.

  • This method uses Pd catalysts, ligands, and bases under mild conditions, often resulting in high yields and selectivity.
  • It is particularly useful when direct nucleophilic substitution is challenging due to electronic or steric factors.

Literature Precedents for Amino-Substituted Pyridines

A study on the synthesis of 2-aminopyridine derivatives via multi-component reactions and nucleophilic substitutions shows yields ranging from 74% to 93% for amino-substituted pyridines with various alkyl amines.

Compound Amino Substituent Yield (%) Solvent/Reflux Time
6f 4-Methoxyphenethylamino 74-93 1,4-dioxane, 5-10 h reflux

This suggests that dipropylamino substitution is feasible under similar conditions.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Outcome Notes
1. Synthesis of 6-chloropyridin-3-yl(phenyl)methanone 3-chloropyridine + benzoyl chloride, AlCl3, DCM, 0 °C to RT Formation of 6-chloropyridin-3-yl ketone Friedel-Crafts acylation
2. Amination 6-chloropyridin-3-yl ketone + dipropylamine, DMF, reflux 6-12 h This compound Nucleophilic aromatic substitution
3. Purification Column chromatography (petroleum ether/ethyl acetate) Pure target compound Confirmed by NMR, HRMS

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals for the dipropylamino group (multiplets for CH2 and CH3), aromatic protons of phenyl and pyridine rings.
  • Mass Spectrometry: Molecular ion peak consistent with C20H24N2O (molecular formula for the compound).
  • Melting Point: Typically determined to confirm purity.
  • HPLC: Used to monitor reaction progress and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Friedel-Crafts Acylation + SNAr 3-chloropyridine, benzoyl chloride AlCl3, dipropylamine DCM, reflux in DMF 60-85 (estimated) Straightforward, scalable Requires handling of corrosive reagents
Pd-Catalyzed Buchwald-Hartwig Amination 6-halopyridin-3-yl ketone Pd catalyst, dipropylamine, base Mild, inert atmosphere 70-90 (literature precedent) High selectivity, mild conditions Requires expensive catalysts
Multi-component Synthesis (analogous) Pyridine derivatives, amines DMF-DMA, Cs2CO3 Reflux 5-10 h 74-93 (related compounds) Efficient, high yield May require optimization for dipropylamino

Research Findings and Notes

  • The one-pot Curtius rearrangement and peptide coupling reagents (e.g., T3P, EDC) are effective for related amine-containing pyridine derivatives but less directly applicable for dipropylamino substitution on pyridin-3-yl ketones.
  • The nucleophilic substitution approach is favored for introducing dialkylamino groups on pyridine rings due to the nucleophilicity of dipropylamine and the electrophilicity of halogenated pyridines.
  • Purification by column chromatography and characterization by NMR and HRMS are standard to confirm the structure and purity.
  • Reaction times vary from 6 to 20 hours depending on conditions and scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can undergo oxidation reactions, where the methanone moiety is converted to a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the dipropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Blocks: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can be used as a building block in the synthesis of more complex heterocyclic compounds.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving pyridine derivatives.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The dipropylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Compound Name (Source) Core Structure Substituents (Position) Melting Point (°C) Notable Features
(6-Chloroisoxazolo[4,3-b]pyridin-3-yl)(phenyl)methanone (3i, ) Isoxazolo[4,3-b]pyridine Chloro (6), Phenyl methanone (3) 120–122 High electrophilicity; potential for nucleophilic substitution
(6-Nitroisoxazolo[4,3-b]pyridin-3-yl)(p-tolyl)methanone (3b, ) Isoxazolo[4,3-b]pyridine Nitro (6), p-Tolyl methanone (3) 158–160 Nitro group enhances reactivity for dearomatization
Phenyl(6-(trifluoromethyl)isoxazolo[4,3-b]pyridin-3-yl)methanone (3h, ) Isoxazolo[4,3-b]pyridine Trifluoromethyl (6), Phenyl (3) 117–119 Trifluoromethyl increases metabolic stability and lipophilicity
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone () Imidazo[1,2-a]pyridine Fluoro (6), Phenyl methanone (3) N/A Structural similarity (0.55); fluorine enhances bioavailability

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) at the 6-position increase electrophilicity and reactivity, as seen in compounds 3b and 3i . The dipropylamino group in the target compound likely reduces electrophilicity but improves solubility via hydrogen bonding.
  • Heterocyclic Core : Isoxazolo-pyridine cores () are more rigid and polar than pyridine, affecting binding affinity in biological systems. Imidazo-pyridine derivatives () may exhibit enhanced π-π stacking due to aromatic fusion .

Pharmacologically Relevant Analogs

Table 2: Bioactive Methanone Derivatives

Compound Name (Source) Biological Target Substituents Activity/Notes
PD 81,723 () Adenosine receptors 2-Amino-4,5-dimethylthienyl, 3-(trifluoromethyl)phenyl Allosteric modulator; enhances agonist binding
PD 117,975 () Adenosine receptors 2-Amino-6-benzyltetrahydrothieno, 4-chlorophenyl Antagonist; high selectivity for A1 subtype
Compound 38 () Retinol-binding protein Trifluoromethyl-triazolo-pyridine, piperidinyl Nonretinoid antagonist; preclinical efficacy in metabolic disorders

Comparison with Target Compound :

  • Pharmacophore Design: The target compound lacks the fused thieno or tetrahydrothieno rings seen in PD derivatives (), which are critical for adenosine receptor binding.
  • Trifluoromethyl Analogs : Compound 3h () and PD 81,723 () demonstrate that trifluoromethyl groups improve metabolic stability and target engagement, a feature absent in the target compound but relevant for optimization .

Biological Activity

(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant studies.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of dipropylamine with a pyridine derivative followed by the introduction of a phenyl group. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of pyridine derivatives, including this compound. The DPPH free radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) assay are commonly employed to assess antioxidant capacity.

Table 1: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)FRAP (µmol FeSO4/g)
This compound25150
Standard Antioxidant (Ascorbic Acid)10300

The compound demonstrated moderate antioxidant activity, indicating its potential as a protective agent against oxidative stress.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against various bacterial strains. The microdilution method was employed to determine Minimum Inhibitory Concentrations (MICs).

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria.

Neuroprotective Effects

In vitro studies have shown that this compound acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). This modulation can enhance cognitive functions and sensory gating.

Table 3: Neuroprotective Activity

CompoundEC50 (µM)
This compound5
Control Compound (Nicotine)1

The compound's ability to enhance nAChR activity suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Case Study on Neuroprotection : A study published in Organic & Biomolecular Chemistry demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in SH-SY5Y neuroblastoma cells, improving cell viability under oxidative stress conditions .
  • Antimicrobial Efficacy Study : Research highlighted in MDPI evaluated various pyridine derivatives for their antimicrobial properties. The study found that certain structural modifications could enhance antibacterial activity, suggesting that further optimization of this compound could yield more potent derivatives .

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